

# Fleroxacin pharmacokinetics absorption distribution metabolism

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## Compound Focus: Fleroxacin

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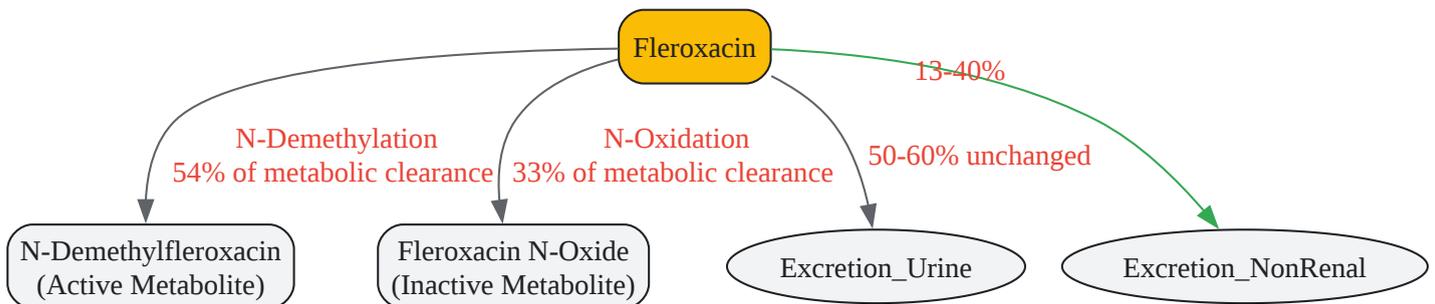
## Pharmacokinetic Parameters of Fleroxacin

Parameter	Healthy Subjects	Patients with Renal Impairment / Hemodialysis	References
Bioavailability	~100%	Expected to be similar	[1] [2]
Time to Peak Plasma Concentration (T~max~)	1-2 hours	Information not specified in sources	[1] [3]
Protein Binding	23%	Information not specified in sources	[2]
Volume of Distribution (V~d~)	110 L or 0.85 L/kg	Information not specified in sources	[3] [2]
Elimination Half-Life	9-12 hours	Significantly prolonged	[1] [4]
Renal Clearance	53 - 70 mL/min	Significantly decreased	[1] [3]
Total Body Clearance	~130 mL/min	Information not specified in sources	[3]

Parameter	Healthy Subjects	Patients with Renal Impairment / Hemodialysis	References
Primary Route of Elimination	Renal (50-70% as unchanged drug)	Reduced renal excretion, leading to accumulation	[1] [4] [5]
Metabolic Pathways	Hepatic (N-demethylation & N-oxidation)	Metabolic clearance becomes more significant	[6] [2]

## Metabolism and Metabolites

**Fleroxacin** undergoes metabolism in the liver via two primary pathways, resulting in one active and one inactive metabolite.



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- **N-demethylfleroxacin:** This is an **active metabolite** with antimicrobial properties. Its formation accounts for approximately **54% of the drug's metabolic clearance** [6] [7].
- **Fleroxacin N-oxide:** This is an **inactive metabolite** and accounts for about **33% of the metabolic clearance** [6].

In healthy subjects, serum levels of these metabolites are very low, but they can accumulate in patients with end-stage renal disease [6] [5].

## Key Experimental Protocols in Pharmacokinetic Studies

The data presented are derived from established clinical pharmacokinetic study designs. Below is a summary of the methodology from two key studies.

### Protocol 1: Steady-State Pharmacokinetics in Infected Patients

A study investigated the steady-state pharmacokinetics in six male patients with skin infections [3].

- **Dosing Regimen:** 400 mg of oral **fleroxacin** administered once daily.
- **Sample Collection:** Ten blood samples and total urine output were collected over a 24-hour dosing interval at steady state.
- **Analytical Method:** **Fleroxacin** concentrations in serum and urine were determined using **High-Performance Liquid Chromatography (HPLC)**.
- **Data Analysis:** Standard non-compartmental methods were used to calculate pharmacokinetic parameters, including  $C_{\sim}max_{\sim}$ ,  $T_{\sim}max_{\sim}$ , half-life, volume of distribution, and clearance.

### Protocol 2: Multiple-Dose Study in Hemodialysis Patients

A critical study defined the pharmacokinetics and dosing recommendations for patients on hemodialysis [6] [8].

- **Subjects:** Eight non-infected patients receiving regular hemodialysis.
- **Dosing Regimen:** Six oral daily doses of 200 mg **fleroxacin** on days 1 to 6.
- **Hemodialysis Schedule:** Sessions were conducted on days 1, 3, and 6.
- **Modeling:** Data were fitted to a **two-compartment model** using **nonlinear mixed-effects modeling (NONMEM)** over a total observation period of 8 days.
- **Clearance Calculation:** Dialysis clearance was calculated both from the amount of drug recovered in the dialysate and from the rate of extraction from plasma.

## Impact of Renal Impairment and Dosing Guidance

Pharmacokinetic parameters change significantly in renal impairment. The extended half-life leads to accumulation of both the parent drug and its metabolites [6] [1].

- **Hemodialysis Clearance:** Hemodialysis effectively removes **fleroxacin**. Dialysis clearance was measured at **126 ± 29 mL/min** based on dialysate recovery [6] [8].
- **Dosing Recommendation:** For infected patients receiving hemodialysis, the recommended regimen is an initial oral dose of **400 mg**, followed by **200 mg daily** [6] [8]. The study advised caution with prolonged treatment due to the potential for accumulation.

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